molecular formula C16H10BrNO2 B5526160 (4Z)-4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5526160
M. Wt: 328.16 g/mol
InChI Key: IPJPMXDJIZLSGY-ZROIWOOFSA-N
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Description

(4Z)-4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a benzylidene group and a bromophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 3-bromophenylacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of microwave-assisted synthesis or flow chemistry techniques can significantly reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Benzyl-substituted oxazole compounds.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.

    4-bromophenylhydrazine hydrochloride: An important intermediate in organic synthesis.

    4-bromo quinolines: Compounds with significant applications in pharmaceuticals and synthetic chemistry.

Uniqueness

(4Z)-4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4Z)-4-benzylidene-2-(3-bromophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-13-8-4-7-12(10-13)15-18-14(16(19)20-15)9-11-5-2-1-3-6-11/h1-10H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJPMXDJIZLSGY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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